Product packaging for Methoxy(trimethyl)stannane(Cat. No.:CAS No. 1066-58-6)

Methoxy(trimethyl)stannane

Cat. No.: B14148980
CAS No.: 1066-58-6
M. Wt: 194.85 g/mol
InChI Key: UYPKMSMKZGDPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy(trimethyl)stannane (CAS 1066-58-6) is an organotin compound with the molecular formula C4H12OSn and a molecular weight of 194.85 g/mol . This compound serves as a versatile reagent and precursor in modern chemical research, characterized by its labile tin-oxygen (Sn-O) bond which dictates its reactivity . Its primary value in synthesis lies in its role as a transfer agent for the trimethylstannyl group. It is a known precursor for other trimethylstannyl reagents used in pivotal cross-coupling reactions, such as the Stille reaction, which is fundamental for forming carbon-carbon bonds in complex molecule assembly . Furthermore, its reactivity allows it to function as a catalyst in organic transformations; for example, it can facilitate the synthesis of N-substituted acrylamides from acrylic esters and amines . Beyond organic synthesis, this compound is significant in materials science. Its properties make it a suitable volatile precursor for the deposition of tin-containing thin films, such as tin(IV) oxide (SnO2), through processes like chemical vapor deposition (CVD) . These transparent conducting oxides have critical applications in solar cells, gas sensors, and transparent electrodes . Structurally, in the solid state, this compound adopts a polymeric structure with tin in a five-coordinate, trigonal bipyramidal geometry . Researchers should note that this compound is highly moisture-sensitive and undergoes hydrolysis to form trimethyltin hydroxide . It is typically synthesized from the reaction of trimethyltin chloride with sodium methoxide . This product is intended for research purposes only and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12OSn B14148980 Methoxy(trimethyl)stannane CAS No. 1066-58-6

Properties

IUPAC Name

methoxy(trimethyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O.3CH3.Sn/c1-2;;;;/h1H3;3*1H3;/q-1;;;;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPKMSMKZGDPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586912
Record name Methoxy(trimethyl)stannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-58-6
Record name Methoxy(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Methoxy Trimethyl Stannane

Electron Transfer Pathways in Organotin Chemistry

Electron transfer processes are fundamental to many reactions in organotin chemistry, initiating radical-based chain reactions. These pathways are distinct from polar, two-electron mechanisms and provide alternative routes for bond formation.

The Radical Nucleophilic Substitution (SRN1) mechanism is a versatile chain process for forming carbon-tin bonds, particularly with aromatic and vinylic substrates that are often unreactive under traditional SN2 conditions. researchgate.netrsc.org The reaction is initiated by the formation of a trimethylstannyl anion (Me₃Sn⁻), typically generated in situ from the reduction of a precursor like trimethyltin (B158744) chloride with an alkali metal in liquid ammonia (B1221849). researchgate.net Although Methoxy(trimethyl)stannane is not typically used to generate the Me₃Sn⁻ anion for SRN1 reactions, the mechanistic principles governing the reactivity of this anion are central to understanding its potential involvement in such pathways.

The SRN1 mechanism proceeds through the following key steps, as illustrated with an aryl chloride (ArCl) substrate: researchgate.netrsc.orgresearchgate.net

Initiation: An electron is transferred from an external source (e.g., photostimulation) or a donor molecule to the substrate, forming a radical anion.

ArCl + e⁻ → [ArCl]•⁻

Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. researchgate.net

[ArCl]•⁻ → Ar• + Cl⁻

Radical Coupling: The aryl radical reacts with the trimethylstannyl anion to form the radical anion of the substitution product. arkat-usa.org

Ar• + Me₃Sn⁻ → [ArSnMe₃]•⁻

Propagation: The product radical anion transfers its electron to a new molecule of the substrate, regenerating the substrate radical anion and forming the neutral arylstannane product, thus continuing the chain. researchgate.net

[ArSnMe₃]•⁻ + ArCl → ArSnMe₃ + [ArCl]•⁻

These reactions are often stimulated by light and can be inhibited by radical scavengers, which provides evidence for the radical chain mechanism. researchgate.netmdpi.com The SRN1 pathway has been successfully employed to synthesize a wide variety of arylstannanes and vinylstannanes from their corresponding halides, which can then serve as valuable intermediates in other transformations like the Stille coupling. researchgate.netresearchgate.netconicet.gov.ar

Table 1: Factors Influencing SRN1 Reaction Kinetics and Thermodynamics

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Feasibility)Reference
Substrate (Ar-X) The nature of the leaving group (X) and the aromatic ring (Ar) affects the rate of radical anion fragmentation.The reduction potential of the substrate determines the ease of the initial electron transfer. researchgate.netthieme-connect.de
Nucleophile The concentration and reactivity of the Me₃Sn⁻ anion influence the rate of the radical coupling step.The stability of the resulting organostannane product contributes to the overall reaction free energy. arkat-usa.org
Solvent Solvent polarity can affect the stability of charged intermediates and the overall reaction rate.Solvation energies of ions contribute to the thermodynamics of the reaction. mdpi.comnih.gov
Initiator Photostimulation provides the energy to overcome the activation barrier for the initial electron transfer, increasing the rate.Initiation does not change the overall thermodynamics but provides an accessible pathway. researchgate.net
Inhibitors Radical scavengers intercept radical intermediates, breaking the chain reaction and drastically reducing the rate.Inhibitors do not affect the thermodynamic feasibility but prevent the reaction from proceeding via the chain mechanism. mdpi.com

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, catalyze a wide range of transformations involving organostannanes. These reactions provide powerful methods for carbon-carbon bond formation.

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as a halide or triflate. wikipedia.org While this compound itself is not a common coupling partner for transferring a methoxy (B1213986) group, the broader class of alkoxystannanes has been shown to participate in these reactions, typically transferring the organic group attached to tin via the C-Sn bond. uwaterloo.caresearchgate.net

The generally accepted catalytic cycle for the Stille reaction involves three main steps: wikipedia.org

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide or triflate and forming a new diorganopalladium(II) complex. The tin-containing byproduct is R₃Sn-X. This step is often the rate-determining step of the cycle.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Studies on α-alkoxystannanes have shown that these compounds can be effectively used in Stille couplings. uwaterloo.ca For example, the coupling of α-alkoxybenzyl-tributylstannanes with benzoyl chloride proceeds with retention of configuration at the carbon center bearing the alkoxy group. uwaterloo.ca Similarly, various alkoxy-substituted heterocyclic stannanes have been used to synthesize the corresponding 'pyridone' moieties via Stille cross-coupling. researchgate.net In these cases, the C-Sn bond is cleaved, and the alkoxy group is part of the transferred organic fragment. The use of this compound would be expected to follow this general reactivity, transferring a trimethylstannyl group if the methoxy group activates it for cleavage, or potentially another organic group if it were present on the tin atom.

Catalytic hydrostannylation is the addition of a tin-hydride (Sn-H) bond across an unsaturated C-C bond (alkyne or alkene). ethernet.edu.et This reaction is a primary method for synthesizing vinylstannanes and is typically catalyzed by palladium complexes or radical initiators. nih.govresearchgate.net this compound, lacking an Sn-H bond, cannot directly participate in hydrostannylation via the standard mechanism.

However, related alkoxystannanes have been used to generate tin hydrides in situ. For instance, tributyltin methoxide (B1231860) (Bu₃SnOMe) can be used as a precursor to tributyltin hydride (Bu₃SnH) in the presence of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). msu.edu This allows for tandem hydrostannylation/Stille coupling sequences to be carried out with only catalytic amounts of a tin precursor. msu.edu

A plausible, though not explicitly documented for this compound, catalytic cycle for an in situ hydrostannylation could involve:

Hydride Generation: Reaction of the alkoxystannane with a silane (B1218182) reducing agent to form the active tin hydride.

Me₃SnOMe + (R₃SiH) → Me₃SnH + (R₃SiOMe)

Catalytic Hydrostannylation: The generated tin hydride then participates in a standard palladium-catalyzed hydrostannylation cycle with an alkyne.

Oxidative Addition: Pd(0) + H-SnMe₃ → H-Pd(II)-SnMe₃

Migratory Insertion: The alkyne inserts into the Pd-H bond.

Reductive Elimination: The vinyl group and the stannyl (B1234572) group couple, yielding the vinylstannane and regenerating the Pd(0) catalyst.

In addition to palladium, other metals can catalyze hydrostannylation. Recent work has shown that magnesium-based catalysts can be effective for the regio- and stereoselective hydrostannylation of alkynes, offering an alternative to transition metals. organic-chemistry.org

Electrophilic Substitution and Protodestannylation Mechanisms

The carbon-tin bond in organostannanes is susceptible to cleavage by electrophiles (SE reactions). A common example is protodestannylation, where a proton source cleaves the C-Sn bond to form a C-H bond and a triorganotin cation. cuny.edu

For a compound like this compound, two primary sites exist for electrophilic attack: the Sn-C bonds of the trimethylstannyl group and the Sn-O bond of the methoxy group.

The cleavage of an aryl-Sn bond by acid is a well-studied electrophilic aromatic substitution. Kinetic studies on the cleavage of substituted aryl-trimethylstannanes by aqueous perchloric acid show that electron-releasing groups on the aromatic ring increase the reaction rate, consistent with an SE2 mechanism. rsc.org For example, a p-methoxy group significantly accelerates the cleavage compared to an unsubstituted phenyl group. rsc.org The reaction proceeds via attack of a proton on the ipso-carbon of the aromatic ring, forming a Wheland-type intermediate, followed by loss of the trialkylstannyl cation.

The Sn-O bond in alkoxystannanes is also reactive towards acids. gelest.com The general mechanism for the acid-catalyzed cleavage of ethers involves initial protonation of the oxygen atom, followed by nucleophilic attack (SN2) or loss of the leaving group (SN1). libretexts.org In the case of this compound, acidic cleavage would likely involve protonation of the methoxy oxygen, making the trimethylstannyl group a better leaving group.

Plausible Pathways for Acid Cleavage of this compound:

Path A (Protodestannylation - Sn-C cleavage): This is less likely without an activating aryl or vinyl group attached to tin, as the Sn-alkyl bond is less reactive in SE reactions.

Path B (Sn-O bond cleavage): This is a more probable pathway.

Protonation: The methoxy oxygen is protonated by an acid (e.g., HCl).

Me₃Sn-O-Me + H⁺ ⇌ Me₃Sn-O⁺(H)-Me

Nucleophilic Attack: A nucleophile (e.g., Cl⁻) attacks the tin center, displacing methanol (B129727).

Cl⁻ + Sn(Me)₃-O⁺(H)-Me → Me₃Sn-Cl + Me-OH

This reactivity is analogous to the hydrolysis of organotin halides, which are susceptible to the formation of Sn-O-Sn bridges. researchgate.net The lability of the group attached to tin through oxygen is a key feature of organotin chemistry. gelest.com

Table 2: Comparison of Potential Electrophilic Cleavage Sites in this compound

BondType of ReactionExpected MechanismInfluencing FactorsReference
Sn-C (Methyl) ProtodestannylationSE2Acid strength; generally slow for unactivated alkyl groups. cuny.edugelest.com
Sn-O (Methoxy) Acid-catalyzed cleavageSN2-like attack at TinAcid strength, nucleophilicity of the counter-ion. gelest.comlibretexts.org

Other Reactive Transformations (e.g., C-O Bond Formation, Halodemetallation)

While the methoxy group of this compound can be involved in substitution reactions, a more synthetically prominent transformation for compounds containing the trimethylstannyl moiety is halodemetallation. This reaction involves the cleavage of a carbon-tin bond and the formation of a carbon-halogen bond, providing a reliable method for the synthesis of organic halides.

Halodemetallation (Halodestannylation)

Halodemetallation, often referred to as halodestannylation in the context of organotin compounds, is a fundamental and widely utilized reaction. It involves the treatment of an organostannane with an electrophilic halogen source, resulting in the replacement of the stannyl group with a halogen atom. This transformation is particularly valuable for the synthesis of aryl, vinyl, and alkyl halides. The general form of the reaction is shown below:

R-Sn(CH₃)₃ + X-Y → R-X + Y-Sn(CH₃)₃ (where X is a halogen and Y is a halogen or other electrophilic group)

The reaction is particularly efficient for aryl- and vinylstannanes. For aryltrimethylstannanes, the process typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. acs.org This pathway makes it one of the most common methods for radioiodination in research, where a stannylated precursor is converted to its radiolabeled derivative. acs.orgnih.gov

Various halogenating agents can be employed for this transformation, with the choice depending on the substrate and desired reactivity. Common reagents include molecular halogens like iodine (I₂) and bromine (Br₂), as well as sources such as N-bromosuccinimide (NBS) and copper(II) bromide (CuBr₂). researchgate.netstanford.eduuhmreactiondynamics.org The reaction is often rapid and provides high yields of the corresponding halide.

A key feature of the halodemetallation of vinylstannanes is that the reaction often occurs with retention of the double bond's stereochemistry. This stereospecificity is highly valuable in organic synthesis for constructing complex molecules with defined geometries.

The following table details representative examples of halodemetallation reactions on substrates containing the trimethylstannyl group.

Interactive Data Table: Examples of Halodemetallation Reactions

Stannane (B1208499) PrecursorHalogenating AgentSolventProductYield (%)Reference
AryltrimethylstannaneNa[¹²⁵I] / Iodogen-[¹²⁵I]Iodo-aryl compoundHigh RCY¹ acs.org
AryltrimethylstannaneNaI / Peracetic acid-Iodo-aryl compound99% RCY¹ nih.gov
VinylstannaneN-Bromosuccinimide-Vinyl bromide- researchgate.net
1-(Phenylthio)vinylstannaneCuCl₂-1-(Phenylthio)vinyl chloride- stanford.edu
Indenyl-vinylstannaneN-Bromosuccinimide-(E)-Bromovinylindene- uhmreactiondynamics.org

¹RCY: Radiochemical Yield. Data refers to the conversion of a precursor to its radiolabeled form.

Advanced Spectroscopic and Structural Elucidation Techniques for Methoxy Trimethyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Methoxy(trimethyl)stannane, with ¹H, ¹³C, and ¹¹⁹Sn nuclei offering specific insights into the molecular framework.

Proton NMR provides information on the chemical environment of the hydrogen atoms within the molecule. In this compound, two distinct signals are observed, corresponding to the protons of the trimethylstannyl ((CH₃)₃Sn) group and the methoxy (B1213986) (OCH₃) group. rsc.org

The signal for the trimethylstannyl protons typically appears as a sharp singlet, with its chemical shift influenced by the electronegativity of the methoxy group. Satellites are often observed for this peak due to spin-spin coupling between the protons and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn. The coupling constant, particularly ²J(¹¹⁹Sn-¹H), provides valuable information about the s-character of the Sn-C bond and the geometry at the tin center. nanalysis.com The methoxy protons also appear as a singlet, at a different chemical shift due to their direct attachment to the oxygen atom.

Table 1: ¹H NMR Data for this compound

Group Chemical Shift (δ, ppm) Coupling Constant (Hz)
Sn(CH₃)₃ ~0.5 ²J(¹¹⁹Sn-¹H) ≈ 54-58
OCH₃ ~3.5 N/A

Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR spectroscopy distinguishes between the different carbon environments in the molecule. pressbooks.pubsavemyexams.com For this compound, two signals are expected: one for the carbon atoms of the three equivalent methyl groups attached to tin and another for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Sn and O). bhu.ac.in Similar to ¹H NMR, coupling between the ¹³C nuclei and the tin isotopes (¹J(¹¹⁹Sn-¹³C)) can be observed, providing further structural information.

Table 2: ¹³C NMR Data for this compound

Group Chemical Shift (δ, ppm)
Sn(C H₃)₃ ~ -2.0
OC H₃ ~ 55.0

Note: Chemical shifts are approximate and can vary with solvent.

¹¹⁹Sn NMR is a particularly powerful tool for studying organotin compounds as the chemical shift is highly sensitive to the coordination number, geometry, and substituents at the tin atom. researchgate.net The ¹¹⁹Sn nucleus has a wide chemical shift range, making it possible to deduce the coordination environment of the tin center. academie-sciences.fr For tetracoordinate tin compounds like this compound in non-coordinating solvents, the ¹¹⁹Sn chemical shift is found in a characteristic range. Changes in this chemical shift can indicate association or coordination with solvent molecules. researchgate.netresearchgate.net This technique is instrumental in confirming the monomeric, tetracoordinate nature of the tin atom in solution. rsc.org

Table 3: ¹¹⁹Sn NMR Chemical Shift for this compound

Coordination Environment Typical Chemical Shift (δ, ppm)
4-coordinate (monomeric) +50 to +80

Note: The chemical shift is relative to tetramethyltin (B1198279) (Me₄Sn) at 0 ppm and can be influenced by solvent and concentration.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space correlations between nuclei that are in close proximity, typically within 5 Å. libretexts.org While most commonly used for determining the stereochemistry of complex, conformationally rigid molecules, it can provide information on the spatial arrangement of groups in simpler molecules. libretexts.orgcore.ac.uk

For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the trimethylstannyl groups and the protons of the methoxy group. This correlation would confirm their spatial proximity, which is expected given the molecular structure. This technique becomes more critical in more complex organotin structures where it can help assign the relative stereochemistry of different ligands around the tin center. thieme-connect.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound displays characteristic bands for the various bonds within the molecule.

Key vibrational modes include:

C-H stretching: Found in the 2800-3000 cm⁻¹ region, corresponding to the methyl groups.

CH₃ deformation: Asymmetric and symmetric bending modes for the methyl groups appear around 1460 cm⁻¹ and 1260 cm⁻¹, respectively. ispc-conference.org

Sn-O-C stretching: The asymmetric stretch of the Sn-O-C linkage is a key diagnostic peak, typically observed in the 1000-1100 cm⁻¹ region.

Sn-C stretching: The asymmetric and symmetric stretches of the tin-carbon bonds are found at lower frequencies, typically around 500-600 cm⁻¹.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
2960 - 2850 C-H stretching (methyl groups)
~1260 CH₃ symmetric deformation
1000 - 1100 Sn-O-C asymmetric stretching

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of fragmentation pathways. acdlabs.comuni-saarland.de The mass spectrum of this compound is characterized by the presence of a molecular ion peak ([M]⁺) and several distinct fragment ions. docbrown.info

A hallmark of tin-containing compounds is the characteristic isotopic pattern that arises from the multiple stable isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn). This pattern serves as a clear identifier for any fragment containing a tin atom.

The fragmentation of this compound under electron impact (EI) ionization typically proceeds through several key pathways: libretexts.orgiitd.ac.in

Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for trimethyltin (B158744) compounds, leading to a stable [M-15]⁺ ion, [Sn(CH₃)₂(OCH₃)]⁺.

Cleavage of the Sn-O bond: This can lead to the formation of the trimethylstannyl cation, [Sn(CH₃)₃]⁺ (m/z 165 for ¹²⁰Sn), which is often a prominent peak.

Loss of the methoxy radical (•OCH₃): This also results in the formation of the [Sn(CH₃)₃]⁺ ion.

Table 5: Major Ions in the Mass Spectrum of this compound

m/z (for ¹²⁰Sn isotope) Proposed Fragment Ion Identity
196 [C₄H₁₂OSn]⁺ Molecular Ion [M]⁺
181 [C₃H₉OSn]⁺ [M - CH₃]⁺
165 [C₃H₉Sn]⁺ [Sn(CH₃)₃]⁺

Note: The m/z values shown are for the most abundant tin isotope, ¹²⁰Sn. The full spectrum will show a cluster of peaks for each tin-containing fragment corresponding to the natural isotopic abundance of tin.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides indispensable insights into the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, while a dedicated, publicly available crystal structure is not found, extensive studies on closely related trimethyltin compounds and other organotin alkoxides allow for a detailed and scientifically grounded inference of its structural characteristics. In the solid state, this compound is not a discrete, monomeric molecule but rather adopts a polymeric structure. This is a common feature for organotin compounds containing small, electronegative substituents, which tend to form intermolecular bridges to achieve a more stable, higher coordination state for the tin atom.

Analysis of Tin Coordination Geometry and Bond Parameters

In its solid-state polymeric form, the central tin atom in this compound exhibits a five-coordinate geometry. This coordination environment is best described as a trigonal bipyramidal (TBP) arrangement. The three methyl groups occupy the equatorial positions of the bipyramid, while the oxygen atoms from two different methoxy groups bridge adjacent tin atoms, occupying the axial positions. One oxygen is from the molecule's own methoxy group, and the other is from a neighboring molecule, creating an endless -O-Sn-O-Sn- chain.

The equatorial plane is defined by the tin atom and the carbon atoms of the three methyl groups. The C-Sn-C bond angles within this plane are expected to be approximately 120°, although slight distortions are common due to crystal packing forces. The axial positions are occupied by the bridging oxygen atoms, with the O-Sn-O angle being close to 180°.

While specific bond lengths for this compound are not directly available, data from analogous structures provide reliable estimates. For instance, studies on other trimethyltin compounds show that Sn-C bond lengths typically fall in the range of 2.11 Å to 2.17 Å. researchgate.netnsf.gov In the case of {8-[2-(6-methoxy-2-naphthyl)-1-ethynyl]-1-naphthyl}-trimethylstannane, the Sn-C bond lengths were found to be between 2.137(6) Å and 2.168(5) Å. researchgate.net The axial Sn-O bonds in the polymeric chain of this compound are expected to be longer and weaker than a typical covalent Sn-O single bond due to the bridging nature and the hypervalent state of the tin atom. Intramolecular Sn--O distances in related compounds with potential for such interactions have been observed to be around 3.074 Å. nsf.gov

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Table 1: Predicted and Analogous Bond Parameters for Polymeric this compound

ParameterExpected/Analogous ValueDescription
Sn Coordination GeometryTrigonal BipyramidalFive-coordinate tin center in the polymeric chain.
Sn-C (equatorial) Bond Length~2.11 - 2.17 ÅBased on data from analogous trimethyltin compounds. researchgate.netnsf.gov
Sn-O (axial) Bond LengthLonger than a standard covalent bond (e.g., > 2.2 Å)Reflects the bridging nature of the methoxy groups in the polymer.
C-Sn-C (equatorial) Bond Angle~120°Characteristic of a trigonal planar arrangement of the methyl groups.
O-Sn-O (axial) Bond Angle~180°Linear arrangement of the bridging oxygen atoms through the tin center.

Intermolecular Interactions and Crystal Packing Phenomena

The dominant feature of the supramolecular architecture of this compound is the formation of one-dimensional polymeric chains through intermolecular Sn-O-Sn bridges. This association is the primary intermolecular interaction governing the crystal packing. The trimethyltin units are arranged along the exterior of this central -Sn-O- backbone.

There are no strong hydrogen bond donors in the molecule, so hydrogen bonding does not play a role in the crystal packing. The cohesion of the crystal is therefore primarily a result of the coordination bonds forming the polymer chain and the weaker van der Waals interactions between these chains. The steric bulk and orientation of the trimethylstannyl groups along the polymer chain are critical in determining the final crystal lattice parameters.

Computational Chemistry and Theoretical Modeling of Methoxy Trimethyl Stannane

Quantum Chemical Investigations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods provide a powerful lens through which to examine these characteristics at a sub-atomic level.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, particularly for systems containing heavy elements like tin. researchgate.netnih.gov DFT calculations allow for a detailed analysis of the molecular orbitals (MOs) and the molecular electrostatic potential (MEP) of Methoxy(trimethyl)stannane.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the more electron-rich methoxy (B1213986) group and the tin-carbon bonds, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the tin atom, highlighting its Lewis acidic character and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atom of the methoxy group, making it a likely site for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net Regions of positive potential (electron-deficient) would be expected around the tin atom and the hydrogen atoms of the methyl groups. researchgate.net This distribution of electrostatic potential is crucial for understanding intermolecular interactions and the initial stages of chemical reactions. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap6.0 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.

Ab Initio Calculations for Conformational Analysis and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying the conformational landscape and energetics of molecules. nih.gov For this compound, the primary conformational flexibility arises from the rotation around the Sn-O bond.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface associated with this rotation. researchgate.net These calculations would likely reveal the most stable conformer and the energy barriers between different conformations. It is expected that the staggered conformations, which minimize steric hindrance between the methyl groups on the tin atom and the methyl group of the methoxy ligand, would be energetically favored. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its participation in dynamic processes. researchgate.netrsc.org

Table 2: Illustrative Conformational Analysis of this compound from Ab Initio Calculations

ConformerDihedral Angle (C-Sn-O-C)Relative Energy (kcal/mol)
Staggered (anti)180°0.0 (Global Minimum)
Eclipsed120°3.5 (Transition State)
Staggered (gauche)60°0.8
Eclipsed4.0 (Transition State)

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. researchgate.net

Characterization of Transition States and Reaction Intermediates

Understanding a reaction mechanism requires the identification and characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. acs.org For reactions involving this compound, such as its role in Stille coupling or other cross-coupling reactions, computational methods can be used to locate the structures of transient intermediates and the high-energy transition states that connect them. conicet.gov.arresearchgate.net

For instance, in a hypothetical hydrolysis reaction, computational models could predict the structure of a pentacoordinate tin intermediate formed by the coordination of a water molecule. nih.gov Frequency calculations are then performed to characterize these structures. A true intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. patonlab.com

Energetic Profiles and Reaction Pathway Analysis

Once the stationary points are located, an energetic profile, or reaction pathway, can be constructed. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. researchgate.netchemrxiv.org The height of the energy barriers (activation energies) determines the rate of the reaction, while the relative energies of the intermediates and products determine the thermodynamics.

For this compound, computational analysis of a reaction pathway, for example in a substitution reaction, would reveal the activation energies for each step. cuny.edu This allows for the identification of the rate-determining step—the step with the highest energy barrier. Such analyses can explain experimental observations and predict how changes in substituents or reaction conditions might affect the reaction outcome. nih.gov

Advanced Computational Methodologies and Integration

The field of computational chemistry is continuously evolving, with the development of more accurate and efficient methods. For heavy elements like tin, relativistic effects can be significant and may need to be accounted for through the use of effective core potentials (ECPs) or more advanced relativistic Hamiltonians. researchgate.net

Furthermore, the integration of computational chemistry with experimental techniques provides a powerful synergistic approach. For example, calculated NMR chemical shifts or vibrational frequencies can be compared with experimental spectra to validate the computed structures and provide a more detailed interpretation of the experimental data. Machine learning is also emerging as a tool to accelerate quantum chemical calculations and to develop more accurate force fields for molecular dynamics simulations of large systems. nih.govarxiv.org The application of these advanced methodologies will undoubtedly provide deeper insights into the chemistry of this compound and other organotin compounds.

Synergy with Quantum Computing Approaches for Chemical Systems

The advent of quantum computing is poised to revolutionize the landscape of computational chemistry, offering unprecedented accuracy for simulations of complex molecules like this compound. acs.org Unlike classical computers, which struggle with the exponential scaling of quantum chemical problems, quantum computers are inherently designed to handle the complexities of quantum mechanics. pathstone.com

Quantum computers will be particularly advantageous in modeling parts of molecules where high accuracy is crucial, such as the tin-oxygen and tin-carbon bonds in this compound. pathstone.com The accurate calculation of electronic structure is fundamental to understanding the compound's reactivity, spectroscopic properties, and interaction energies. Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to determine the ground state energy of molecules with greater precision than classical methods like Density Functional Theory (DFT) or Hartree-Fock (HF). acs.orgsamipubco.com

For a molecule like this compound, a hybrid quantum-classical approach is the most promising near-term strategy. pathstone.comfrontiersin.org In such a model, the chemically active region, or a part of the system that cannot be accurately described by traditional algorithms, would be simulated on a quantum computer. frontiersin.org The rest of the molecule and its environment could be handled by classical computations. This allows for a detailed and accurate quantum mechanical description of the tin atom and its immediate coordination sphere, capturing the intricate electronic effects that govern its chemistry, while managing computational cost. frontiersin.org The application of quantum computing is expected to enable more precise predictions of properties like binding affinities, reaction mechanisms, and the design of novel organotin-based catalysts. pathstone.comnih.gov

Table 1: Comparison of Classical and Quantum Computational Approaches for this compound

FeatureClassical Computing (DFT/HF)Quantum Computing (e.g., VQE)
Fundamental Unit Bit (0 or 1)Qubit (Superposition of 0 and 1)
Scaling with System Size ExponentialPolynomial pathstone.com
Accuracy for Electron Correlation ApproximatePotentially Exact
Application to this compound Good for geometry optimization, bulk properties.High-accuracy calculation of electronic structure, reaction barriers, and non-covalent interactions. pathstone.com
Current Status Standard, widely used. samipubco.comEmerging, primarily for small systems and proof-of-concept. acs.org

Force Field Corrections and Molecular Dynamics Simulations in Organometallic Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and transport properties. scielo.br The accuracy of MD simulations is critically dependent on the underlying force field, which is a set of parameters and equations that describe the potential energy of the system. acs.org For organometallic compounds, including organotins like this compound, standard force fields are often inadequate.

A significant challenge lies in the parameterization for the tin atom. Generic force fields like the General Amber Force Field (GAFF) or Universal Force Field (UFF) may lack accurate parameters for the Lennard-Jones potential, partial charges, and bond and angle terms involving tin. nih.gov This necessitates the development of specific parameters or corrections to existing force fields. Researchers often derive these parameters from high-level quantum mechanical calculations on smaller, representative fragments of the molecule. nih.gov

For instance, in studies of other organotin compounds interacting with biological systems, the Lennard-Jones parameters for the tin atom were adopted from specialized force fields or derived specifically for the study. nih.gov MD simulations of organotin compounds have been successfully used to investigate their aggregation behavior in solution and their interactions with proteins. scielo.brmdpi.com These simulations reveal stable interactions and can elucidate the role of specific molecular features, such as the organic ligands, in dictating the compound's behavior. mdpi.com

For this compound, a corrected and well-validated force field would enable accurate MD simulations to explore its behavior in different environments. This could include studying its aggregation tendencies, its interaction with surfaces for catalyst applications, or its stability in solution. The combination of quantum mechanics for parameterization and classical MD for large-scale dynamic simulation represents a robust multi-scale approach to understanding this organometallic system. frontiersin.org

Table 2: Key Considerations for MD Simulations of this compound

Parameter / AspectDescriptionRelevance to this compound
Force Field Set of equations and parameters defining interatomic potentials. Examples include AMBER, UFF. nih.govStandard force fields require validation and likely re-parameterization for the tin (Sn) atom.
Lennard-Jones Parameters Defines van der Waals interactions (attraction/repulsion). nih.govCrucial for accurately modeling non-covalent interactions and the physical size of the tin center.
Partial Charges Describes the electrostatic potential of the atoms.Important for the polar Sn-O bond and interactions with polar solvents or binding sites.
Simulation Time The duration of the simulation, typically nanoseconds (ns) to microseconds (µs). mdpi.comMust be long enough to sample relevant conformational changes and dynamic processes.
Solvent Model Explicit (e.g., TIP3P water) or implicit representation of the solvent. acs.orgThe choice of solvent model will affect the solvation and aggregation behavior of the molecule.

Applications of Methoxy Trimethyl Stannane in Synthetic Chemistry and Materials Science

Reagent in Organic Synthesis

In the realm of synthetic organic chemistry, methoxy(trimethyl)stannane is a valuable reagent and building block. Its applications range from palladium-catalyzed cross-coupling reactions to being a starting point for other synthetically useful organostannanes.

The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. rsc.orgsmolecule.com Organostannanes like this compound are crucial to this methodology due to their stability, functional group tolerance, and reactivity. thieme-connect.de The general mechanism involves a Pd(0) catalyst that undergoes oxidative addition with the organic halide, followed by a transmetallation step with the organotin reagent, and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst. smolecule.com The transmetallation step is often rate-limiting. smolecule.com

The versatility of the Stille reaction allows for the synthesis of complex molecules, including biaryls and polyaromatic hydrocarbons. rsc.orgarkat-usa.org For instance, the coupling of (2-methoxy-1-naphthyl)-trimethylstannane with 1-iodo-2-methoxynaphthalene (B1296216) can produce 2,2'-disubstituted binaphthyl derivatives, although yields can be affected by steric hindrance. arkat-usa.org In one study, the synthesis of isohericenone J, a natural product, was achieved using a Stille coupling reaction where an aryl stannane (B1208499) was coupled with an acetylated farnesol (B120207) derivative. ipme.ru The reaction conditions, including the choice of palladium catalyst and additives like lithium chloride, were optimized to achieve the desired product. ipme.ru The functional group tolerance of the Stille reaction is a significant advantage, as it is compatible with esters, amines, and ethers. rsc.orgsmolecule.com

Coupling PartnersCatalystConditionsProductYieldCitation
5-Iodo-6-methoxy-4-(methoxymethoxy)isobenzofuran-1(3H)-one + Hexamethyldistannane (B1337061)Pd(t-Bu3P)2Toluene, 100 °C, 24 h6-Methoxy-4-(methoxymethoxy)-5-(trimethylstannyl)isobenzofuran-1(3H)-one66% ipme.ru
Methyl 3,5-dimethoxy-4-iodobenzoate + HexamethyldistannanePd(t-Bu3P)2Toluene, 100 °C, 24 hMethyl 3,5-dimethoxy-4-(trimethylstannyl)benzoate69% ipme.ru
(2-methoxy-1-naphthyl)-trimethylstannane + 1-iodo-2-methoxynaphthalenePd(PPh3)4Toluene, 110 °C, 48 h2,2'-dimethoxy-1,1'-binaphthalene15% arkat-usa.org

While organotin hydrides like tributyltin hydride are well-known reducing agents in organic synthesis, the role of this compound in reduction reactions is more nuanced. thieme-connect.de It is not typically employed as a direct hydrogen donor in catalytic hydrogenations. Instead, its significance is often as a precursor to or a product of reduction processes.

Organotin halides can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) to form organotin hydrides, which are the active reagents in many reductions. thieme-connect.de Furthermore, some alkoxystannanes can be reduced to yield simpler organotin compounds; for example, tributyl(1-methoxyethenyl)stannane (B1660658) can be reduced with LiAlH₄. smolecule.com

A key area where reduction is directly relevant to alkoxystannanes is in their synthesis. Research has demonstrated the asymmetric reduction of acylstannanes to produce enantiomerically enriched α-alkoxystannanes, which are valuable chiral building blocks. acs.org This transformation establishes a stereocenter adjacent to the tin atom, highlighting a specialized reduction application that generates valuable chiral reagents. acs.org

This compound and related organostannanes are fundamental starting materials for the synthesis of a wide array of other organotin compounds. conicet.gov.aramericanelements.com The reactivity of the Sn-C and Sn-O bonds allows for facile conversion into other functionalized stannanes. For example, symmetrical tetraorganotin compounds can be converted into mixed organotin halides through redistribution reactions, such as the Kocheshkov comproportionation. ethz.ch

A key application is the synthesis of other stannanes for use in cross-coupling reactions. Aryl stannanes, for instance, are often prepared from haloarenes and a tin nucleophile like the trimethylstannyl anion (Me₃Sn⁻), which can be generated from trimethyltin (B158744) chloride. conicet.gov.ar These newly formed aryl stannanes can then be used in Stille couplings. conicet.gov.ar

Furthermore, alkoxystannanes can serve as precursors in multi-step syntheses. A process has been developed where tris(methoxy)isopropyl stannane is reacted with silylamines to produce isopropyl(tris)dimethylamino tin, an organotin precursor useful for thin film deposition. lookchem.com The ability to transform a simple, stable precursor like this compound into more complex or reactive organotin species is a testament to its utility as a versatile synthetic intermediate. conicet.gov.aramericanelements.com

Alkoxystannanes, including those with a methoxy (B1213986) group, play a significant role in controlling the stereochemical outcome of certain reactions. Their involvement can be either as a reagent that directs the formation of a new stereocenter or as the product of a stereoselective synthesis.

One notable application is in the reaction of 2-(1-alkoxyalkyl)propenylstannanes with aldehydes to produce 4-alkoxy-3-methylidenealkanols. rsc.org In these reactions, the stereoselectivity is highly dependent on the nature of the oxygen substituent on the stannane. While hydroxystannanes lead to modest selectivity for 1,4-anti products, the corresponding alkoxystannanes preferentially yield the 1,4-syn diastereoisomers with selectivities ranging from 75:25 to 85:15. rsc.orgrsc.org This demonstrates how the alkoxy group directly influences the transition state geometry to favor a specific stereochemical pathway.

Additionally, the asymmetric reduction of acylstannanes provides a powerful method for the stereoselective synthesis of enantiomerically enriched α-alkoxystannanes. acs.org This process creates chiral organotin compounds that can be used in subsequent transformations, transferring their stereochemical information to new products. The ability to generate and utilize the stereochemistry of molecules containing a tin-carbon bond is a sophisticated application in modern organic synthesis. acs.orgethz.ch

Stannane ReactantAldehydeConditionsMajor ProductDiastereomeric Ratio (syn:anti)Citation
2-(1-Methoxypropyl)propenylstannaneBenzaldehydeTiCl₄, CH₂Cl₂, -78 °C4-Methoxy-3-methylidene-1-phenylhexan-1-ol85:15 rsc.orgrsc.org
2-(1-Benzyloxypropyl)propenylstannaneBenzaldehydeTiCl₄, CH₂Cl₂, -78 °C4-Benzyloxy-3-methylidene-1-phenylhexan-1-ol75:25 rsc.orgrsc.org

Precursor in Materials Science and Catalysis

The utility of this compound extends beyond traditional organic synthesis into the field of materials science, primarily as a precursor for creating tin-based materials. Organotin compounds are valuable in catalysis and for fabricating materials with specific electronic and optical properties. acs.org

Organotin compounds, including alkoxystannanes, are important precursors for the deposition of high-purity tin oxide (SnOₓ) thin films. ipme.rulookchem.com These films are critical components in a wide range of modern technologies, including microelectronics, gas sensors, transparent conducting oxides for solar cells and displays, and as protective coatings. ipme.ruaaru.edu.jo

Thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) rely on volatile and reactive molecular precursors that controllably decompose on a substrate surface. americanelements.comepfl.ch ALD, in particular, allows for the growth of uniform, conformal, and pinhole-free films with atomic-level precision, which is essential for fabricating complex three-dimensional device structures. epfl.chtkk.fi

Organotin compounds such as tetramethyltin (B1198279) and various tin alkoxides have been successfully employed as precursors in these processes. ipme.ruamericanelements.com For example, a process has been patented for preparing organotin compounds specifically designed for depositing high-purity tin oxide films used in extreme ultraviolet (EUV) lithography. lookchem.com The choice of precursor is critical as its chemical structure, volatility, and decomposition pathway directly influence the properties of the resulting thin film, such as its composition, crystallinity, and electrical conductivity. rsc.orgnih.gov The development of novel tin precursors, including those with alkoxy ligands, is an active area of research aimed at improving deposition processes and tailoring film properties for specific applications. rsc.orgnih.gov

Role in Nanomaterial Synthesis

This compound, as a member of the organotin alkoxide family, serves as a valuable precursor in the "bottom-up" synthesis of nanomaterials. This approach involves the construction of nanostructures from atomic or molecular-level components through chemical reactions. mdpi.com The utility of metal alkoxides in these syntheses stems from their reactivity, particularly their susceptibility to hydrolysis and condensation, which can be controlled to direct the formation of metal oxide networks.

In the context of nanomaterial synthesis, this compound can be used to generate tin-containing nanoparticles, such as tin dioxide (SnO₂), through a sol-gel process. The process is initiated by the hydrolysis of the methoxy group in the presence of water, which forms a reactive tin-hydroxyl intermediate. Subsequent condensation reactions between these intermediates lead to the formation of Sn-O-Sn (stannoxane) bridges, which constitute the inorganic backbone of the resulting nanomaterial. The trimethyltin moiety can either be incorporated into the final material or be removed during subsequent thermal treatment (calcination) to yield pure tin oxide nanoparticles.

The precise control over reaction parameters such as temperature, precursor concentration, and the water-to-alkoxide ratio allows for the tailoring of the nanoparticles' size, morphology, and crystallinity. These characteristics are crucial as they dictate the material's final properties and suitability for various applications, from gas sensors to catalysts and anode materials in lithium-ion batteries.

Table 1: Overview of Nanoparticle Synthesis Methods and Precursors
Synthesis MethodGeneral PrinciplePrecursor ClassExample PrecursorResulting NanomaterialReference
Chemical ReductionReduction of metal salts in solution using a reducing agent.Metal SaltsH₂PtCl₆Platinum (Pt) Nanoparticles nih.gov
Sol-Gel SynthesisHydrolysis and condensation of molecular precursors to form a colloidal sol that transitions into a gel network.Metal AlkoxidesThis compoundTin Dioxide (SnO₂) vtt.fi
Microfluidic SynthesisControlled mixing and reaction of precursors in micro-scale channels for uniform particle formation.Varies (Metal Salts, Organometallics)Iron Nitrate NonahydrateIron Oxide Nanoparticles (IONPs) mdpi.com
High Energy Ball MillingMechanical breakdown of bulk materials into nano-sized particles. A "top-down" approach.Bulk MaterialsBulk Metal/AlloyVarious Metal/Alloy Nanoparticles researchgate.net

Development of Hybrid Materials and Surface Modification

The dual functionality of this compound, possessing both a reactive methoxy group and stable methyl groups, makes it a versatile reagent for creating advanced materials. Its applications lie in the development of inorganic-organic hybrid materials and the chemical modification of surfaces. vtt.figoogle.com

Hybrid Materials: Inorganic-organic hybrid materials combine the properties of inorganic components (e.g., rigidity, thermal stability) with those of organic polymers (e.g., flexibility, processability) at a molecular scale. vtt.fi this compound can act as a precursor for the inorganic component in such materials. Through a sol-gel process, the methoxy group reacts via hydrolysis and condensation to form a cross-linked tin oxide (stannoxane) network. Simultaneously, the covalently bonded trimethyltin groups remain as the organic part of the network, creating a true hybrid structure. This approach allows for the creation of materials with tunable properties, where the ratio of the inorganic to organic component can be precisely controlled to achieve desired characteristics for applications like specialized coatings and functional films. vtt.figoogle.com

Surface Modification: The chemical modification of a material's surface is critical for altering properties such as wetting, adhesion, and biocompatibility. google.commdpi.com Organotin compounds are effective for the surface functionalization of silica-based materials. For instance, tetramethyltin has been shown to graft trimethylstannyl ((CH₃)₃Sn-) groups onto silica (B1680970) surfaces. wikipedia.org this compound can achieve similar modifications through a more direct reaction with surface hydroxyl (-OH) groups, which are abundant on materials like silica, glass, and metal oxides. In this reaction, the this compound reacts with a surface hydroxyl group, forming a stable, covalent Si-O-Sn bond and releasing methanol (B129727) as a byproduct. This process effectively anchors trimethyltin moieties to the surface, altering its chemical nature from hydrophilic to more hydrophobic.

Table 2: Reagents for Surface Modification
Reagent ClassExample ReagentTarget Surface GroupResulting Surface GroupEffect on SurfaceReference
Organosilane (Silylating Agent)Trimethylchlorosilane (TMCS)Hydroxyl (-OH)Trimethylsilyl (-Si(CH₃)₃)Increases hydrophobicity nih.gov
OrganostannaneTetramethyltinSilica NetworkTrimethylstannyl (-Sn(CH₃)₃)Grafts organotin functionality wikipedia.org
Organotin AlkoxideThis compoundHydroxyl (-OH)Trimethylstannyl (-Sn(CH₃)₃)Increases hydrophobicity, grafts organotin functionality wikipedia.org
Acid AnhydrideAcetic AnhydrideHydroxyl (-OH)Acetyl (-COCH₃)Reduces hygroscopic properties of wood mdpi.com

Synthetic Utility in Developing Silicon-Based Bioisosteres

In medicinal chemistry, bioisosterism refers to the strategy of replacing one functional group with another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties. researchgate.net The "sila-substitution," or the replacement of a specific carbon atom with a silicon atom, is an established bioisosteric approach. researchgate.netresearchgate.net While this compound is a tin compound, its synthetic utility is significant in the multi-step preparation of complex molecules, including silicon-based bioisosteres.

Organostannanes are crucial reagents in synthetic organic chemistry, primarily for their role in forming carbon-carbon bonds through reactions like the Stille cross-coupling. This reaction allows for the precise and predictable construction of complex molecular scaffolds. The synthetic utility of this compound lies in its ability to serve as a precursor to various trimethylstannyl reagents used in these coupling reactions.

A synthetic route to a silicon-based bioisostere could involve an initial Stille coupling using a trimethylstannyl reagent to build the core structure of the target molecule. Once the desired carbon skeleton is assembled, the tin moiety can be replaced with a silicon-containing group through a subsequent transmetallation reaction. For example, an aryl-stannane intermediate can undergo a metal-halogen exchange followed by quenching with a silicon electrophile (e.g., a chlorosilane) to install the required silicon atom. This indirect, multi-step approach highlights the role of organostannanes as indispensable tools for building the complex precursors necessary for the final synthesis of silicon-based drugs. nih.gov

Table 3: Illustrative Synthetic Pathway Utilizing an Organostannane Reagent
StepReaction TypeRole of Organostannane DerivativeTransformationSignificance
1Stille Cross-CouplingProvides the trimethylstannyl-functionalized coupling partner.R¹-X + R²-Sn(CH₃)₃ → R¹-R²Forms a key carbon-carbon bond to build the molecular scaffold.
2HalogenationNot directly involved; the product from Step 1 is the substrate.R¹-R² → R¹(X)-R²Introduces a handle (halide) for subsequent metallation.
3Transmetallation / SilylationNot directly involved.R¹(X)-R² → R¹(SiR₃)-R²Replaces the halide with the desired silicon group, completing the bioisosteric substitution.

Future Directions in Methoxy Trimethyl Stannane Research

Emerging Synthetic Methodologies

One promising area is the development of transition-metal-free stannylation reactions . A recently developed method allows for the rapid synthesis of alkyltrimethylstannanes from alkyl bromides and iodides using hexamethyldistannane (B1337061). organic-chemistry.org This approach is operationally simple, proceeds under mild conditions, and avoids the need for transition metal catalysts, offering a valuable alternative to traditional methods. organic-chemistry.org

Another key strategy involves the generation of highly reactive trimethylstannyl anions . These potent nucleophiles are central to direct synthesis methods for creating tin-carbon bonds. Future work will likely focus on refining the generation of these anions under milder conditions and expanding their reactivity with a broader range of electrophiles.

Furthermore, palladium-catalyzed hydrostannation of alkynes remains a powerful tool for creating vinylstannanes. Ongoing research is expected to explore the use of new ligands and catalytic systems to enhance the regioselectivity and stereoselectivity of these reactions, providing access to a wider array of complex organotin structures.

Table 1: Comparison of Synthetic Methodologies for Organotin Compounds

Methodology Reagents Conditions Advantages
Classical Synthesis Trimethyltin (B158744) halide, Sodium methoxide (B1231860) Standard Well-established, straightforward
Transition-Metal-Free Stannylation Alkyl halide, Hexamethyldistannane, t-BuOLi 80 °C, 1 hr Fast, good functional group tolerance, avoids transition metals organic-chemistry.org
Anion Generation Chlorotrimethylstannane, Alkali metal Liquid ammonia (B1221849) Creates potent nucleophiles for direct C-Sn bond formation

| Pd-Catalyzed Hydrostannation | Alkyne, Tin hydride, Palladium catalyst | Mild | High stereoselectivity for vinylstannanes |

Advanced Mechanistic Insights

A nuanced understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. Future research will increasingly rely on a synergy between experimental and computational studies to unravel the complex pathways governing the reactivity of methoxy(trimethyl)stannane.

Electron transfer pathways , such as the Radical Nucleophilic Substitution (SRN1) mechanism, offer an alternative to traditional polar mechanisms for forming carbon-tin bonds. This chain process involves the formation of radical anions and is particularly effective for substrates that are unreactive under standard SN2 conditions. Future investigations will likely focus on expanding the scope of SRN1 reactions in organotin chemistry and controlling the initiation and propagation steps more precisely.

Computational chemistry is becoming an indispensable tool for mapping reaction pathways that are difficult to probe experimentally. For instance, ab initio computational studies have revealed how the coordination of an anionic ligand to the tin center in organotin enolates can dramatically alter reaction transition states. researchgate.net Highly coordinated tin enolates favor an acyclic transition state in reactions with aldehydes, which can deactivate the reaction process, whereas non-coordinated enolates proceed through a cyclic transition state. researchgate.net Density functional theory (DFT) calculations have also been instrumental in elucidating the mechanism of transition-metal-free stannylation, supporting an SN2 pathway involving the heterolytic cleavage of the Sn-Sn bond, facilitated by lithium ions. organic-chemistry.org

Table 2: Key Mechanistic Pathways in Organotin Chemistry

Mechanism Key Intermediates Description Significance
SRN1 Radical anions, Aryl radicals A chain reaction initiated by electron transfer, leading to C-Sn bond formation. Enables reactions with substrates inert to SN2 attack.
SN2 Pathway (Metal-Free) Heterolytic cleavage of Sn-Sn bond A direct nucleophilic substitution on an alkyl halide by a stannyl (B1234572) anion. organic-chemistry.org Provides a transition-metal-free route to alkylstannanes. organic-chemistry.org

| Transmetalation (Stille Coupling) | 14-electron Pd complexes | Transfer of an organic group from tin to a palladium center, a key step in cross-coupling. uwindsor.ca | A fundamental step in one of the most important C-C bond-forming reactions. |

Novel Spectroscopic and Computational Approaches

The structural elucidation of organotin compounds and the real-time monitoring of their reactions are being advanced by sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy remains a fundamental tool, with ¹H, ¹³C, and particularly ¹¹⁹Sn NMR providing detailed insights into the molecular framework. Future developments will likely involve the application of advanced pulse sequences, such as the refocused INEPT pulse sequence, to enhance sensitivity and resolution in ¹¹⁹Sn NMR experiments, allowing for more precise measurement of coupling constants and isotope-induced chemical shifts. researchgate.net

In the solid state, X-ray crystallography has been crucial in defining the structure of this compound, revealing a polymeric arrangement with five-coordinate, trigonal bipyramidal geometry around the tin atom. The continued application of single-crystal X-ray diffraction to new organotin derivatives will be essential for understanding structure-property relationships.

Computational chemistry offers powerful predictive capabilities. Future research will expand the use of DFT and other high-level theoretical methods to:

Predict the NMR spectra and other spectroscopic properties of novel organotin compounds.

Model reaction transition states with greater accuracy to predict reactivity and stereochemical outcomes. researchgate.net

Simulate the interaction of organotin compounds with biological targets or material surfaces, guiding the design of new functional molecules.

Expanded Applications in Interdisciplinary Fields

The unique reactivity of the tin-carbon and tin-oxygen bonds in this compound and its derivatives positions them for expanded roles in various scientific disciplines.

In organic synthesis , while this compound can serve as a precursor to other synthetically useful reagents, its derivatives are central to palladium-catalyzed cross-coupling reactions like the Stille reaction. Future work will focus on developing novel organotin reagents for even more complex and chemoselective carbon-carbon bond formations. The stereospecificity of reactions like halodemetallation, where a carbon-tin bond is converted to a carbon-halogen bond with retention of configuration, will continue to be exploited in the synthesis of complex natural products and pharmaceuticals.

In materials science , organotin compounds serve as precursors for the synthesis of tin-based materials and as catalysts. nih.gov For example, they are used as stabilizers for PVC and as catalysts in the formation of polyurethanes. nih.govwikipedia.org Research is expected to explore the use of compounds like this compound in the chemical vapor deposition of tin dioxide layers on glass and in the synthesis of novel organometallic polymers with unique electronic or optical properties. wikipedia.org

In medicinal chemistry , organometallic compounds, including organotins, are being investigated for their potential biological activity. nih.govnih.gov While this research is still in its early stages, the structural diversity of organotin complexes offers a platform for designing new therapeutic agents. nih.gov Future interdisciplinary research may explore the synthesis of novel organotin compounds and evaluate their potential as anticancer or antimicrobial agents. nih.gov

Q & A

Q. What are the established synthetic routes for Methoxy(trimethyl)stannane, and how can reaction conditions be optimized?

this compound is typically synthesized via transmetalation or Grignard reagent reactions. For example, trimethyltin chloride can react with methoxide ions under anhydrous conditions. Key optimization parameters include temperature control (0–5°C to prevent side reactions) and inert atmosphere (argon/nitrogen) to avoid oxidation . Solvent choice (e.g., tetrahydrofuran or diethyl ether) significantly impacts yield due to its effect on reagent solubility and reactivity.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for structural confirmation. For example, the methyl groups bonded to tin typically resonate at δ 0.5–1.5 ppm in 1^1H NMR, while the methoxy group appears near δ 3.2–3.5 ppm .
  • FTIR Spectroscopy : The Sn-O and Sn-C stretching vibrations are observed in the 500–700 cm1^{-1} range. Monoisotopic stannane studies (e.g., 116^{116}SnH4_4) highlight the importance of high-resolution FTIR (≤0.002 cm1^{-1}) to resolve bending and stretching modes .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory.
  • Ventilation : Use fume hoods to prevent inhalation of volatile tin compounds.
  • Waste Disposal : Collect residues in sealed containers labeled for heavy-metal waste, adhering to local regulations .

Advanced Research Questions

Q. How can oxidative methoxy carbonylation reactions involving this compound be mechanistically analyzed?

Oxidative carbonylation, catalyzed by palladium complexes, proceeds via a radical or two-electron transfer mechanism. Key intermediates include Pd(0)/Pd(II) species, with the methoxy group acting as a leaving group. Monitoring reaction progress using 119^{119}Sn NMR can reveal transient tin intermediates. Density Functional Theory (DFT) calculations are recommended to map transition states and validate experimental observations .

Q. How should researchers address contradictions in spectroscopic data for tin-containing compounds?

Discrepancies in NMR or FTIR data (e.g., unexpected splitting or peak shifts) often arise from:

  • Solvent Effects : Dielectric constants of solvents like CDCl3_3 vs. DMSO-d6_6 influence chemical shifts.
  • Isotopic Variants : Natural abundance of 116^{116}Sn, 117^{117}Sn, and 119^{119}Sn isotopes may cause signal splitting in high-field NMR.
  • Temperature-Dependent Dynamics : Conformational changes in solution can broaden peaks. Mitigation strategies include using deuterated solvents, isotopic enrichment, and variable-temperature NMR .

Q. What advanced techniques are suitable for studying the Sn–O bond stability in this compound under varying pH conditions?

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Detects tin-oxygen adducts and hydrolysis products in aqueous solutions.
  • Potentiometric Titration : Quantifies Sn–O bond dissociation constants by monitoring pH-dependent speciation.
  • X-ray Absorption Spectroscopy (XAS) : Provides insights into local coordination geometry around tin atoms in crystalline or solution states .

Methodological Considerations

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in Sn–C bond cleavage reactions.
  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions stabilizing the methoxy-tin bond.
  • Reactivity Descriptors : Fukui indices and electrophilicity values predict sites prone to nucleophilic/electrophilic attacks .

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